molecular formula C15H18N2O2S2 B5737837 (E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide

(E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide

Cat. No.: B5737837
M. Wt: 322.5 g/mol
InChI Key: ADRXJKTYKOIUFX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is 322.08097017 g/mol and the complexity rating of the compound is 387. The solubility of this chemical has been described as 11.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-15(20)17-8-10-21-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRXJKTYKOIUFX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333552
Record name (E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

412937-96-3
Record name (E)-3-(4-methoxyphenyl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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